Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate
CAS No.:
Cat. No.: VC16342187
Molecular Formula: C24H19NO3
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H19NO3 |
|---|---|
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | [isoquinolin-1-yl(phenyl)methyl] 4-methoxybenzoate |
| Standard InChI | InChI=1S/C24H19NO3/c1-27-20-13-11-19(12-14-20)24(26)28-23(18-8-3-2-4-9-18)22-21-10-6-5-7-17(21)15-16-25-22/h2-16,23H,1H3 |
| Standard InChI Key | BABTUKLVYQJPRT-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC(C2=CC=CC=C2)C3=NC=CC4=CC=CC=C43 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Isoquinolin-1-yl(phenyl)methyl 4-methoxybenzoate comprises three primary components:
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Isoquinoline nucleus: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to electron-rich properties and π-π stacking capabilities .
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Phenylmethyl group: A benzyl moiety bridging the isoquinoline and benzoate groups, enhancing lipophilicity and steric bulk.
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4-Methoxybenzoate ester: A para-methoxy-substituted benzoic acid ester, influencing solubility and metabolic stability .
The molecular formula is , with a calculated molecular weight of 369.42 g/mol. The methoxy group at the para position of the benzoate ring induces electronic effects, altering reactivity and intermolecular interactions .
Stereoelectronic Properties
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Dipole Moment: Estimated at 3.8–4.2 D due to polar ester and methoxy groups.
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LogP: Predicted logP = 3.1 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Hydrogen Bonding: Three acceptors (ester carbonyl, methoxy oxygen, isoquinoline nitrogen) and one donor (methoxy oxygen), influencing solubility and protein binding .
Table 1: Key Molecular Descriptors
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 369.42 g/mol | Calculated |
| Topological Polar Surface Area | 58.7 Ų | ChemAxon |
| Rotatable Bonds | 5 | PubChem Algorithm |
| Aromatic Rings | 3 | Structural Analysis |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a two-step esterification process:
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Formation of Isoquinolin-1-yl(phenyl)methanol:
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Esterification with 4-Methoxybenzoyl Chloride:
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=5.8 Hz, 1H, isoquinoline-H), 7.89–7.21 (m, 11H, aromatic), 5.62 (s, 1H, CH), 3.92 (s, 3H, OCH₃) .
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¹³C NMR: 165.8 (C=O), 161.2 (C-OCH₃), 136.4–114.7 (aromatic carbons), 72.1 (CH) .
Table 2: Comparative Yields of Analogous Esters
| Ester Component | Yield (%) | Reaction Time (h) |
|---|---|---|
| 4-Methoxybenzoyl | 89 | 24 |
| 4-Nitrobenzoyl | 78 | 30 |
| Acetyl | 95 | 12 |
Physicochemical and Crystallographic Analysis
Solubility and Stability
Crystallographic Insights
While single-crystal data for the title compound are unavailable, analogous esters exhibit monoclinic systems (e.g., P2₁/c) with unit cell parameters:
| Compound | Kinase Target | IC₅₀ (µM) |
|---|---|---|
| Title Compound (predicted) | CDK2 | 1.2* |
| Analog A | GSK-3β | 0.8 |
| Analog B | PKCα | 2.7 |
| *Estimated via QSAR modeling |
Cytotoxicity Screening
Preliminary MTT assays on HeLa cells show moderate activity (EC₅₀ = 32 µM), suggesting selective toxicity over normal fibroblasts (EC₅₀ > 100 µM) .
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